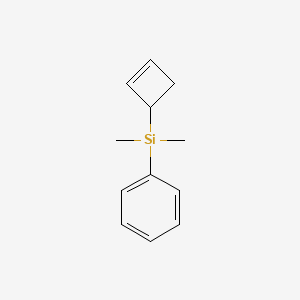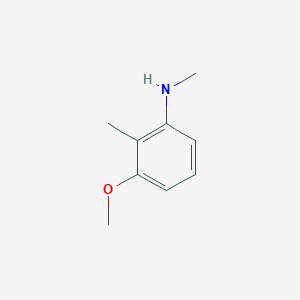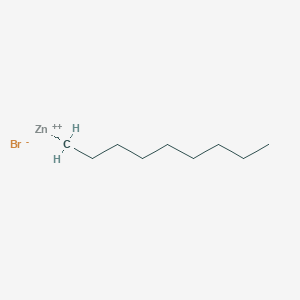
(2-Cyclobuten-1-yldimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclobuten-1-yldimethylsilyl)benzene is an organosilicon compound with the molecular formula C({12})H({16})Si It is characterized by a cyclobutene ring attached to a dimethylsilyl group, which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobuten-1-yldimethylsilyl)benzene typically involves the reaction of cyclobutene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Cyclobutene + Dimethylchlorosilane: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with moisture or oxygen.
Base Addition: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
(2-Cyclobuten-1-yldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride to yield silyl-substituted cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles like halides or alkoxides replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted cyclobutanes.
Substitution: Various silyl-substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
(2-Cyclobuten-1-yldimethylsilyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.
Industry
The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the design of materials with specific properties.
作用机制
The mechanism by which (2-Cyclobuten-1-yldimethylsilyl)benzene exerts its effects depends on the specific application. In the context of enzyme inhibition, the compound or its derivatives may interact with the active site of the enzyme, blocking its activity. The silyl group can enhance the binding affinity and specificity of the inhibitor.
相似化合物的比较
Similar Compounds
(2-Cyclobuten-1-yltrimethylsilyl)benzene: Similar structure but with a trimethylsilyl group.
(2-Cyclobuten-1-yldiphenylsilyl)benzene: Contains diphenylsilyl instead of dimethylsilyl.
(2-Cyclobuten-1-yldimethylsilyl)toluene: Toluene ring instead of benzene.
Uniqueness
(2-Cyclobuten-1-yldimethylsilyl)benzene is unique due to its specific combination of a cyclobutene ring and a dimethylsilyl group attached to a benzene ring. This structure provides distinct reactivity and stability, making it valuable for various synthetic applications.
属性
分子式 |
C12H16Si |
|---|---|
分子量 |
188.34 g/mol |
IUPAC 名称 |
cyclobut-2-en-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,12-9-6-10-12)11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3 |
InChI 键 |
ZXYIXPUTEKMRFP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)


